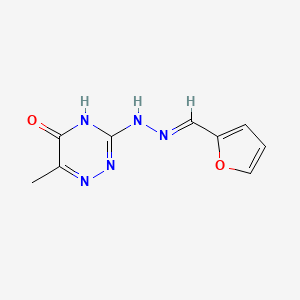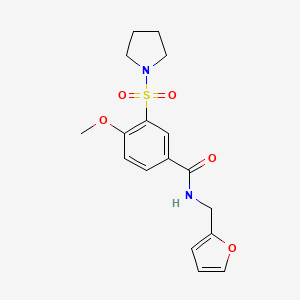![molecular formula C13H17ClN2O4S B6026003 2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B6026003.png)
2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]acetamide, also known as CP-690,550, is a potent and selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathways of cytokines, which are involved in immune responses. CP-690,550 has been studied for its potential therapeutic applications in autoimmune diseases, such as rheumatoid arthritis and psoriasis.
Mechanism of Action
2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]acetamide selectively inhibits JAK3, which is involved in the signaling pathways of cytokines, such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, this compound blocks the downstream signaling of these cytokines, which are involved in immune responses.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation and joint destruction in animal models of rheumatoid arthritis. It has also been shown to improve psoriasis symptoms in clinical trials. Additionally, this compound has been shown to reduce the risk of organ transplant rejection in animal models and improve symptoms in patients with inflammatory bowel disease.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]acetamide in lab experiments is its selectivity for JAK3, which allows for specific targeting of immune responses. However, one limitation is that this compound may have off-target effects on other JAK family members, such as JAK1 and JAK2.
Future Directions
For research on 2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]acetamide include studying its potential use in other autoimmune diseases, such as multiple sclerosis and lupus. Additionally, further research is needed to understand the long-term safety and efficacy of this compound in patients. Finally, research on the off-target effects of this compound on other JAK family members may lead to the development of more selective JAK inhibitors.
Synthesis Methods
The synthesis of 2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]acetamide involves several steps, starting with the reaction of 2-chloro-4-nitrophenol with piperidine to form 2-chloro-4-(1-piperidinyl)phenol. The next step involves the reaction of 2-chloro-4-(1-piperidinyl)phenol with chlorosulfonic acid to form the corresponding sulfonic acid derivative. The final step involves the reaction of the sulfonic acid derivative with acetamidine hydrochloride to form this compound.
Scientific Research Applications
2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]acetamide has been extensively studied for its potential therapeutic applications in autoimmune diseases, such as rheumatoid arthritis and psoriasis. It has also been studied for its potential use in preventing organ transplant rejection and treating inflammatory bowel disease.
properties
IUPAC Name |
2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O4S/c14-11-8-10(4-5-12(11)20-9-13(15)17)21(18,19)16-6-2-1-3-7-16/h4-5,8H,1-3,6-7,9H2,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZQVWTWKLOJSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OCC(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(3-methoxypropyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6025921.png)
![7-(2-chloro-4-fluorobenzyl)-8-{4-[(3,5-dichloropyridin-2-yl)oxy]phenoxy}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B6025931.png)
![N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(3,5-dimethyl-4-isoxazolyl)propanamide](/img/structure/B6025942.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N-methyl-3-phenoxypropanamide](/img/structure/B6025943.png)
![2-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol](/img/structure/B6025951.png)
![1-[2-(4-chlorophenyl)ethyl]-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6025958.png)

![2-(4-chlorophenyl)-3,5-dimethyl-N-(tetrahydro-2-furanylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6025970.png)
![1-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methylpiperidine](/img/structure/B6025973.png)

![2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(2-benzoyl-4-chlorophenyl)hydrazone]](/img/structure/B6025984.png)

![1-[4-(methylthio)benzyl]-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B6025997.png)
![1-(4-fluoro-3-methylphenyl)-2-[(4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio]ethanone](/img/structure/B6026012.png)